

# 5-Methylpiperazin-2-one CAS number 907973-06-

2

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Methylpiperazin-2-one

Cat. No.: B2805226

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An In-Depth Technical Guide to **5-Methylpiperazin-2-one** (CAS 907973-06-2) for Drug Discovery Professionals

## Abstract

**5-Methylpiperazin-2-one** is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral center, a lactam moiety, and two distinct nitrogen atoms, offers a versatile scaffold for creating diverse compound libraries aimed at various biological targets. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic pathway, details analytical characterization methods, and explores its strategic application in modern drug discovery programs. The insights herein are tailored for researchers, chemists, and drug development scientists seeking to leverage this scaffold in their research endeavors.

## Introduction to the Piperazin-2-one Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into bioactive molecules to modulate physicochemical properties and serve as a versatile linker.<sup>[1][2]</sup> The piperazin-2-one core, a variation containing a lactam functionality, retains the key features of the parent piperazine while introducing a new dimension of structural rigidity and hydrogen bonding capabilities. **5-Methylpiperazin-2-one**, specifically identified by CAS number 907973-06-2, is a chiral derivative of this scaffold.<sup>[3][4][5]</sup> The presence of a methyl group at the C5 position introduces a stereocenter, a critical feature for designing molecules with specific three-dimensional orientations for selective target

engagement. It is important to distinguish the racemic mixture (CAS 907973-06-2) from its specific enantiomers, such as (S)-**5-methylpiperazin-2-one** (CAS 1240583-20-3), as stereochemistry is paramount in pharmacology.[\[6\]](#)[\[7\]](#)

## Physicochemical and Structural Properties

Understanding the fundamental properties of **5-Methylpiperazin-2-one** is essential for its effective use in synthesis and molecular design. The molecule's characteristics are summarized below.

Table 1: Physicochemical Properties of **5-Methylpiperazin-2-one**

Property	Value	Source
CAS Number	<b>907973-06-2</b>	<a href="#">[3]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[3]</a> <a href="#">[9]</a>
Molecular Weight	114.15 g/mol	<a href="#">[3]</a> <a href="#">[9]</a>
Topological Polar Surface Area (TPSA)	41.1 Å <sup>2</sup>	<a href="#">[9]</a>
LogP (Computed)	-0.7	<a href="#">[9]</a>
Hydrogen Bond Donors	2	ChemScene
Hydrogen Bond Acceptors	2	ChemScene

| Synonyms | 5-Methyl-2-piperazinone |[\[3\]](#)[\[5\]](#) |

Structural Insights for the Medicinal Chemist:

- Chiral Center (C5): The methyl-substituted carbon introduces chirality. This allows for the synthesis of stereoisomers that can exhibit differential binding affinity and efficacy for biological targets.
- Lactam Moiety: The amide bond within the ring provides a rigidifying element and acts as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature is crucial for establishing interactions within protein binding pockets.

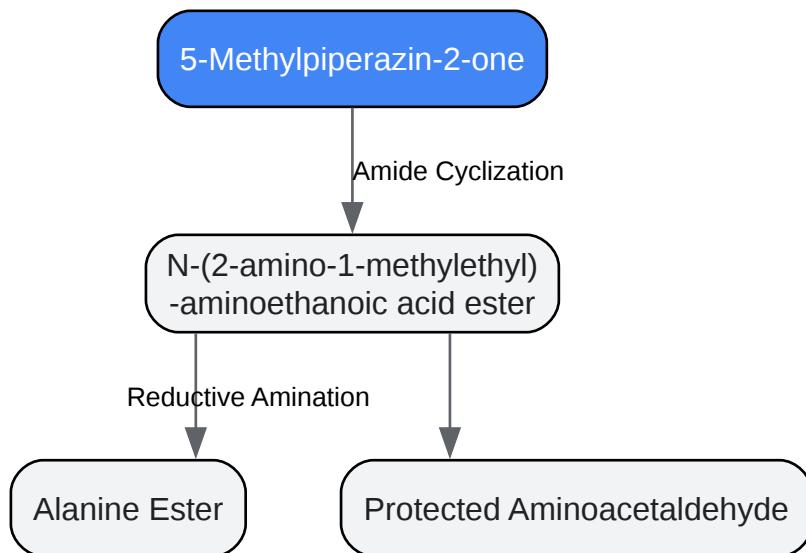
- Distinct Nitrogen Atoms (N1 and N4): The two nitrogen atoms possess different chemical environments. The N1-H is part of the amide (lactam) and is less basic and nucleophilic. The N4-H is a secondary amine, making it the primary site for synthetic elaboration via reactions like alkylation, acylation, or arylation to explore structure-activity relationships (SAR).[\[1\]](#)

## Synthesis and Chemical Reactivity

A reliable synthetic route is paramount for accessing sufficient quantities of the scaffold for library development. A plausible and efficient approach involves a reductive amination followed by intramolecular cyclization.

## Retrosynthetic Analysis

The core strategy involves disconnecting the C3-N4 amide bond, which simplifies the target to a linear diamine precursor. This precursor can be readily assembled from commercially available starting materials.

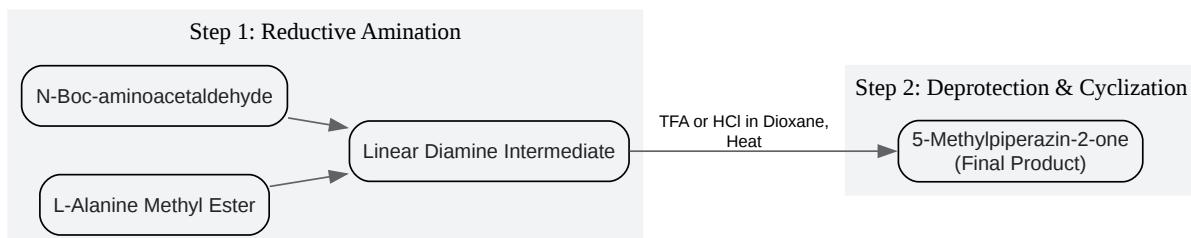


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Caption: Retrosynthetic analysis of **5-Methylpiperazin-2-one**.

## Proposed Synthetic Workflow

This protocol describes a two-step process starting from L-Alanine methyl ester and N-Boc-aminoacetaldehyde.



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Caption: Proposed two-step synthesis of **5-Methylpiperazin-2-one**.

## Detailed Synthetic Protocol

Step 1: Synthesis of Methyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate

- Setup: To a solution of L-Alanine methyl ester hydrochloride (1.0 eq) and N-Boc-aminoacetaldehyde (1.05 eq) in dichloromethane (DCM, 10 mL/mmol), add triethylamine (1.1 eq) at 0 °C to neutralize the hydrochloride salt.
  - Scientist's Note: The Boc protecting group on the acetaldehyde prevents unwanted side reactions and polymerization. Dichloromethane is a suitable solvent for the imine formation and subsequent reduction.
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
- Reduction: Cool the reaction mixture again to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
  - Rationale: NaBH(OAc)<sub>3</sub> is a mild and selective reducing agent ideal for reductive aminations, minimizing the risk of reducing the ester functionality.

- Workup: Quench the reaction by the slow addition of saturated aqueous  $\text{NaHCO}_3$  solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the linear diamine intermediate.

#### Step 2: Deprotection and Intramolecular Cyclization

- Setup: Dissolve the purified intermediate from Step 1 in a 4M solution of HCl in 1,4-dioxane or neat trifluoroacetic acid (TFA).
  - Scientist's Note: A strong acid is required to cleave the tert-butoxycarbonyl (Boc) protecting group.
- Reaction: Heat the solution to 50-70 °C for 4-6 hours. The heat facilitates the intramolecular cyclization of the deprotected amine onto the methyl ester, forming the stable six-membered lactam ring and releasing methanol as a byproduct.
- Workup: Concentrate the reaction mixture to dryness under reduced pressure. Re-dissolve the residue in a minimal amount of DCM and neutralize with a base (e.g., saturated  $\text{NaHCO}_3$  or by passing through a basic resin).
- Purification: Extract the product into an organic solvent (e.g., ethyl acetate or DCM), dry the organic phase, and concentrate. The final product, **5-Methylpiperazin-2-one**, can be further purified by recrystallization or chromatography if necessary.

## Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound.

## Spectroscopic Characterization

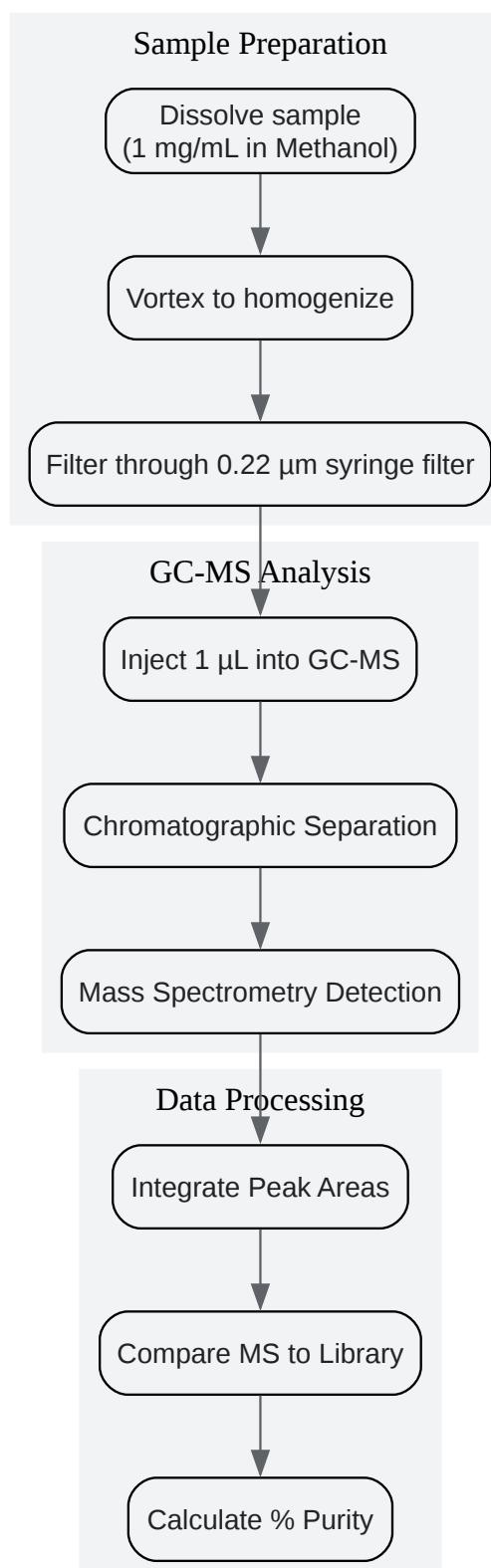
Table 2: Representative Spectroscopic Data for **5-Methylpiperazin-2-one**

Technique	Expected Data
<sup>1</sup> H NMR	Signals corresponding to the methyl group (doublet), the methine proton at C5 (multiplet), and the methylene protons at C3 and C6, as well as exchangeable N-H protons.
<sup>13</sup> C NMR	Peaks for the methyl carbon, the three ring carbons (C3, C5, C6), and the carbonyl carbon (C2).

| LC-MS (ESI+) | Expected [M+H]<sup>+</sup> ion at m/z 115.1.[10] |

## Protocol: GC-MS Method for Purity Assessment

This protocol provides a framework for determining the purity of **5-Methylpiperazin-2-one** and identifying potential impurities. The general principles are adapted from established methods for analyzing piperazine derivatives.[11][12]

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Caption: Workflow for GC-MS purity analysis.

## Step-by-Step Methodology:

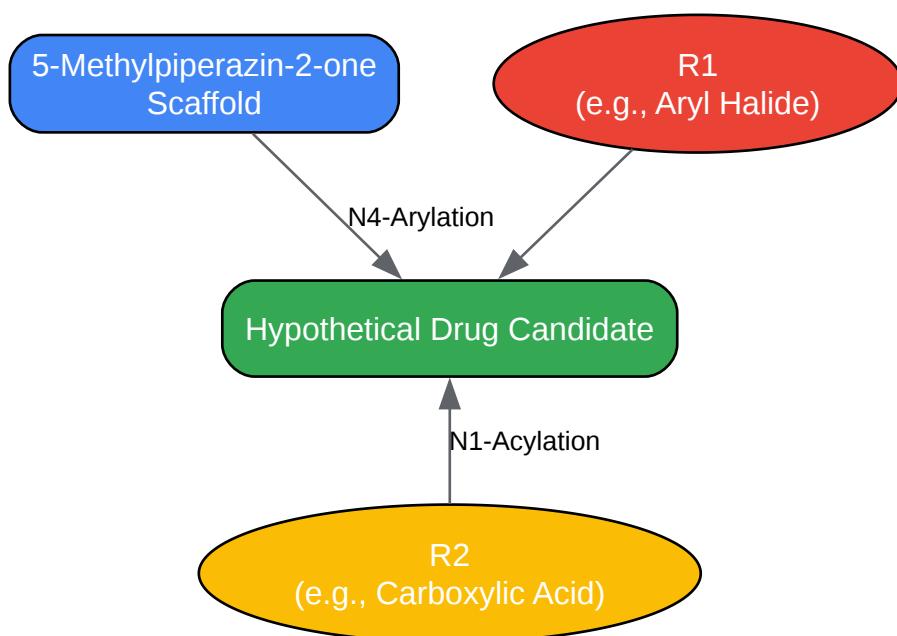
- Standard/Sample Preparation: Prepare a 1 mg/mL solution of the **5-Methylpiperazin-2-one** sample in HPLC-grade methanol. Vortex thoroughly to ensure complete dissolution.
- Instrumentation:
  - GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Injector: Splitless mode, 250 °C.
- Oven Temperature Program:
  - Initial temperature: 80 °C, hold for 2 minutes.
  - Ramp: Increase to 280 °C at a rate of 20 °C/min.
  - Hold: Hold at 280 °C for 5 minutes.
  - Rationale: This temperature program allows for good separation of the analyte from potential starting materials or solvent peaks while ensuring a reasonable run time.
- Mass Spectrometer (MS) Parameters:
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Scan Range: m/z 40-400.
- Data Analysis:
  - Identify the peak corresponding to **5-Methylpiperazin-2-one** by its retention time and mass spectrum.

- Confirm the molecular ion and characteristic fragmentation pattern.
- Calculate purity by dividing the peak area of the analyte by the total area of all integrated peaks.

## Applications in Drug Discovery

**5-Methylpiperazin-2-one** is not typically an active pharmaceutical ingredient itself but rather a critical starting material or scaffold. Its value lies in providing a robust framework that can be systematically modified to optimize pharmacological properties.

- **Scaffold for Library Synthesis:** The secondary amine (N4) is a convenient handle for diversification. By reacting it with a variety of carboxylic acids (amide coupling), sulfonyl chlorides (sulfonamide formation), or alkyl halides (alkylation), large libraries of compounds can be rapidly generated for high-throughput screening.[\[1\]](#)
- **Modulation of Physicochemical Properties:** The piperazinone core can improve properties like aqueous solubility and membrane permeability compared to more lipophilic carbocyclic analogues.[\[13\]](#)
- **Bioisosteric Replacement:** The scaffold can be used as a bioisostere for other cyclic structures to improve pharmacokinetic profiles or escape existing patent claims.



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- To cite this document: BenchChem. [5-Methylpiperazin-2-one CAS number 907973-06-2]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2805226#5-methylpiperazin-2-one-cas-number-907973-06-2>]

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